Cas no 866340-15-0 (N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-ylacetamide)

N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a structurally complex quinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a 1,4-dihydroquinolin-4-one core substituted with a 6-fluoro group, enhancing its electronic properties, and a 3,4-dimethylbenzoyl moiety, which may influence binding affinity. The N-(4-chlorophenyl)acetamide side chain contributes to its stability and bioavailability. This molecule is of interest due to its multi-functional design, combining fluorinated and chlorinated aromatic systems with a dihydroquinolinone scaffold, making it a candidate for further investigation in targeted therapeutic development. Its synthetic route allows for potential modifications to optimize pharmacological activity.
N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-ylacetamide structure
866340-15-0 structure
Product name:N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-ylacetamide
CAS No:866340-15-0
MF:C26H20ClFN2O3
MW:462.900009155273
CID:6576186
PubChem ID:2135034

N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-ylacetamide
    • AKOS001818435
    • N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
    • N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide
    • AB00674768-01
    • 866340-15-0
    • F1602-0126
    • N-(4-chlorophenyl)-2-(3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)acetamide
    • Inchi: 1S/C26H20ClFN2O3/c1-15-3-4-17(11-16(15)2)25(32)22-13-30(23-10-7-19(28)12-21(23)26(22)33)14-24(31)29-20-8-5-18(27)6-9-20/h3-13H,14H2,1-2H3,(H,29,31)
    • InChI Key: LEDSHVSRZMNLMX-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)NC(CN1C=C(C(C2=CC=C(C)C(C)=C2)=O)C(C2C=C(C=CC1=2)F)=O)=O

Computed Properties

  • Exact Mass: 462.1146484g/mol
  • Monoisotopic Mass: 462.1146484g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 5
  • Complexity: 794
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 66.5Ų

N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-ylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1602-0126-20μmol
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
866340-15-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1602-0126-2mg
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
866340-15-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1602-0126-5μmol
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
866340-15-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1602-0126-10μmol
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
866340-15-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1602-0126-4mg
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
866340-15-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1602-0126-2μmol
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
866340-15-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1602-0126-15mg
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
866340-15-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1602-0126-5mg
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
866340-15-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1602-0126-10mg
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
866340-15-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1602-0126-20mg
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
866340-15-0 90%+
20mg
$99.0 2023-05-17

Additional information on N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-ylacetamide

Introduction to N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-ylacetamide (CAS No: 866340-15-0)

The compound N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-ylacetamide, identified by the CAS number 866340-15-0, is a highly specialized organic molecule with significant potential in the fields of pharmacology and material science. This compound belongs to the class of acetamides and features a complex structure incorporating a quinoline ring system, which is known for its diverse biological activities. The molecule's structure includes a 4-chlorophenyl group, a 3,4-dimethylbenzoyl substituent, and a fluoro group at the 6-position of the quinoline ring. These substituents contribute to the compound's unique chemical properties and biological interactions.

Recent studies have highlighted the importance of quinoline derivatives in drug discovery, particularly in the development of anticancer agents. The presence of the fluoro group at the 6-position of the quinoline ring in this compound suggests potential applications in targeting specific cellular pathways associated with cancer progression. Additionally, the 3,4-dimethylbenzoyl group may enhance the molecule's stability and bioavailability, making it a promising candidate for further pharmacological evaluation.

The synthesis of N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-ylacetamide involves a multi-step process that combines principles from organic chemistry and medicinal chemistry. Researchers have employed various strategies to optimize the synthesis pathway, ensuring high yields and purity of the final product. The use of advanced spectroscopic techniques such as NMR and mass spectrometry has been instrumental in confirming the compound's structure and purity.

In terms of biological activity, this compound has shown remarkable selectivity towards certain enzymes and receptors. For instance, studies have demonstrated its ability to inhibit kinases involved in cell proliferation and survival pathways. This selectivity underscores its potential as a lead compound in drug development programs targeting diseases such as cancer and inflammatory disorders.

The integration of computational chemistry tools has further enhanced our understanding of this compound's properties. Molecular docking studies have revealed favorable interactions between this compound and key therapeutic targets, providing insights into its mechanism of action at the molecular level. These findings have paved the way for further experimental validation and optimization of its therapeutic potential.

Moreover, recent advancements in green chemistry have inspired researchers to explore environmentally friendly methods for synthesizing this compound. By utilizing sustainable reagents and catalytic systems, scientists aim to reduce the environmental footprint associated with its production while maintaining high standards of quality and efficiency.

In conclusion, N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-y acetamide (CAS No: 866340_15_0) represents a cutting-edge molecule with vast opportunities in both academic research and industrial applications. Its intricate structure and promising biological profile make it a valuable asset in advancing our understanding of complex biological systems and developing innovative therapeutic solutions.

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